Molecular Weight and Physicochemical Differentiation from the Non-Ethylated Parent Compound
The introduction of an N9-ethyl group in 9-ethyl-6-(pyrrolidin-1-yl)-9H-purine results in a significant increase in molecular weight and lipophilicity compared to its direct parent analog, 6-(pyrrolidin-1-yl)-9H-purine. The target compound has a molecular weight of 217.27 g·mol⁻¹ , while the non-ethylated parent (CAS 1928-89-8) has a molecular weight of 189.22 g·mol⁻¹ , representing a +28.05 g·mol⁻¹ (+14.8%) increase. This structural modification adds 3 rotatable bonds and increases the calculated logP, which is expected to enhance membrane permeability and alter pharmacokinetic properties relative to the parent compound.
| Evidence Dimension | Molecular Weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 217.27 |
| Comparator Or Baseline | 6-(pyrrolidin-1-yl)-9H-purine (CAS 1928-89-8): 189.22 |
| Quantified Difference | +28.05 g·mol⁻¹ (+14.8%) |
| Conditions | Standard molecular formula and atomic weight calculation |
Why This Matters
A 15% increase in molecular weight directly impacts compound handling (weighing, solubility calculations) and is a critical differentiator when sourcing the correct building block for SAR studies, as the non-ethylated analog cannot serve as a molar equivalent.
